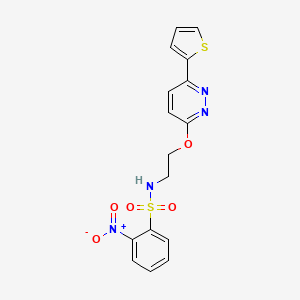
2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14N4O5S2 and its molecular weight is 406.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been known to interact with dna and induce changes in nuclear features .
Mode of Action
It has been observed that similar compounds can induce changes in nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may interact with its targets, possibly DNA, to induce structural changes .
Biochemical Pathways
Based on the observed nuclear changes, it can be inferred that the compound may affect pathways related to dna structure and function .
Result of Action
It has been observed that similar compounds can induce changes in nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
生物活性
The compound 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS Number: 920244-55-9) is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₆H₁₄N₄O₅S₂
- Molecular Weight : 406.4 g/mol
- Structure : The compound features a nitro group and a pyridazine moiety linked through an ether bond to a thiophene ring, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity :
- Antiviral Properties :
- Anticancer Activity :
Table 1: Summary of Biological Activity Findings
Case Studies
-
Cardiovascular Effects :
A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The findings suggested that these compounds could significantly influence cardiovascular dynamics, potentially offering therapeutic benefits for heart-related conditions . -
Antiviral Efficacy :
Another investigation focused on the antiviral properties of related compounds, demonstrating that modifications in the molecular structure could enhance their efficacy against specific viral targets. The study highlighted the importance of structural optimization in developing effective antiviral agents . -
Cancer Research :
Recent studies have explored the anticancer potential of sulfonamide derivatives, revealing that they can inhibit tumor growth and induce cell death in various cancer types. The mechanisms involved include the activation of apoptotic pathways and inhibition of cell cycle progression .
科学的研究の応用
Antimicrobial Activity
Research indicates that 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibits significant antibacterial properties. Preliminary studies have shown effectiveness against various Gram-positive bacteria, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 0.012 μg/mL | Ampicillin |
| Streptococcus pneumoniae | 0.03 μg/mL | Streptomycin |
The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning this compound as a promising candidate for antibiotic development .
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound, showing that it may inhibit the proliferation of certain cancer cell lines. Notably, derivatives of this compound demonstrated potent activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigation into its mechanisms could reveal more about its potential role in cancer therapy .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
- Antibacterial Studies : A study highlighted that derivatives exhibited MICs ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating strong antibacterial potency compared to reference drugs .
- Anticancer Activity Case Study : In a case study involving synthesized derivatives, some compounds showed significant anticancer activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.
- Mechanistic Studies : Research has delved into understanding how this compound interacts at the molecular level with bacterial and cancerous cells, paving the way for future drug development .
特性
IUPAC Name |
2-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c21-20(22)13-4-1-2-6-15(13)27(23,24)17-9-10-25-16-8-7-12(18-19-16)14-5-3-11-26-14/h1-8,11,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVKKYLJDDCHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














